Cinchonine monohydrochloride hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

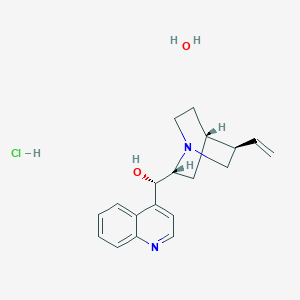

2D Structure

Properties

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O.ClH.H2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H;1H2/t13-,14-,18+,19-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPKGJFSLFTZSO-OPMVAYRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662771 | |

| Record name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206986-88-1, 312695-48-0, 5949-11-1 | |

| Record name | Cinchonan-9-ol, monohydrochloride, hydrate, (9S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206986-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchonan-9(S)-ol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinchonine monohydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Cinchonine Monohydrochloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonine, a prominent alkaloid derived from the bark of the Cinchona tree, has a long history in traditional medicine, primarily as an antimalarial agent. Its synthetic salt form, cinchonine monohydrochloride hydrate, offers improved solubility, making it more amenable for research and potential therapeutic applications. Beyond its antimalarial properties, a growing body of evidence reveals that cinchonine exhibits a diverse pharmacological profile, including anti-cancer, anti-inflammatory, and otoprotective activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these effects, with a focus on key signaling pathways, supported by quantitative data and detailed experimental protocols. The biological activity of this compound is attributed to the cinchonine molecule itself.

Data Presentation: Quantitative Efficacy of Cinchonine

The following tables summarize the reported IC50 values for cinchonine across various pharmacological assays, providing a quantitative measure of its potency.

Table 1: Anti-Cancer Activity of Cinchonine

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| K562 | Leukemia | 46.55 | NRU Assay | [1][2] |

| A549 | Lung Cancer | 76.67 | MTT Assay | [3] |

| H1975 | Lung Cancer | 87.44 | MTT Assay | [3] |

| HeLa | Cervical Cancer | 697 µg/mL (EC50) | MTT Assay | [3] |

| HepG2 | Liver Cancer | >68.03 | MTT Assay | [3] |

| SMCC7721 | Liver Cancer | >68.03 | MTT Assay | [3] |

| T. evansi | - | 16.96 (24h) | Proliferation Assay | [3] |

Table 2: Anti-Inflammatory and Other Activities of Cinchonine

| Target/Model | Activity | IC50 (µM) | Assay | Reference |

| COX-2 | Anti-inflammatory | 44.65 | Enzyme Activity Assay | [1][2] |

| Platelet Aggregation (Ca2+ flux) | Anti-platelet | 300 | Ca2+ Influx Assay | [3] |

| Platelet Aggregation (Protein Kinase C) | Anti-platelet | 20 | PKC Activity Assay | [3] |

| Rat Ileum Contractions | Spasmolytic | 273 | Isolated Tissue Assay | [4][5] |

| Sphingosine Kinase 1 (SphK1) | Kinase Inhibition | 7-9 | Kinase Activity Assay | [6] |

Core Mechanisms of Action and Signaling Pathways

Cinchonine exerts its diverse pharmacological effects by modulating several key signaling pathways. The following sections detail these mechanisms and provide visual representations of the involved pathways.

Anti-Cancer Activity: Induction of Apoptosis and Autophagy Inhibition

Cinchonine has demonstrated potent anti-cancer activity in a variety of cancer cell lines. Its primary mechanisms involve the induction of apoptosis through the activation of the endoplasmic reticulum (ER) stress pathway and the inhibition of pro-survival signals.

a) Endoplasmic Reticulum (ER) Stress-Induced Apoptosis:

Cinchonine triggers ER stress, leading to the unfolded protein response (UPR). This is characterized by the upregulation of GRP78 and the phosphorylation of PERK and eIF2α.[1][7] Sustained ER stress ultimately activates pro-apoptotic pathways, including the activation of caspase-3 and the cleavage of PARP-1, culminating in programmed cell death.[1][8]

b) Targeting of TRAF6 and Inhibition of Pro-Survival Signaling:

A key molecular target of cinchonine is the TNF receptor-associated factor 6 (TRAF6).[2][8] By binding to the RING domain of TRAF6, cinchonine disrupts its interaction with Ubc13, an E2 ubiquitin-conjugating enzyme.[2] This inhibition prevents the downstream activation of pro-survival signaling pathways, including the PI3K/AKT and TAK1 pathways.[8][9]

Anti-Inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

Cinchonine's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation and immune responses.

a) Inhibition of TAK1 Activation:

As a consequence of its interaction with TRAF6, cinchonine inhibits the activation of TAK1 (transforming growth factor-β-activated kinase 1).[1][7] TAK1 is a crucial upstream kinase in the canonical NF-κB pathway, responsible for activating the IκB kinase (IKK) complex.

b) Suppression of NF-κB Activation:

By inhibiting TAK1 activation, cinchonine prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB (p65/p50) sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as COX-2, TNF-α, and IL-6.[1][2]

Otoprotective Effects: Activation of the PI3K/AKT Signaling Pathway

In the context of cisplatin-induced ototoxicity, cinchonine has been shown to exert a protective effect by activating the PI3K/AKT signaling pathway.[10] This pro-survival pathway helps to mitigate cellular damage and apoptosis in auditory cells. By activating PI3K, cinchonine promotes the phosphorylation of AKT, which in turn inhibits pro-apoptotic proteins and reduces the accumulation of reactive oxygen species (ROS).[10]

Experimental Protocols and Workflows

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of cinchonine.

Cell Viability and Proliferation Assays (MTT Assay)

Objective: To determine the cytotoxic effects of cinchonine on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cells (e.g., A549, H1975, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration of DMSO should be <0.1%) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Protein Expression and Phosphorylation

Objective: To detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by cinchonine.

Protocol:

-

Cell Lysis: Treat cells with cinchonine for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-GRP78, anti-p-PERK, anti-p-AKT, anti-p-p65, anti-IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the effect of cinchonine on the nuclear translocation of the NF-κB p65 subunit.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of cinchonine.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

-

Blocking: Block with 1% BSA in PBST.

-

Primary Antibody Staining: Incubate with a primary antibody against the NF-κB p65 subunit.

-

Secondary Antibody Staining: Incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.

Conclusion

This compound exhibits a complex and multifaceted mechanism of action, targeting several critical signaling pathways involved in cancer, inflammation, and cellular stress responses. Its ability to induce ER stress-mediated apoptosis, inhibit the pro-survival PI3K/AKT pathway, and suppress the pro-inflammatory NF-κB pathway underscores its therapeutic potential. The interaction with TRAF6 appears to be a central node in its mechanism, linking its anti-cancer and anti-inflammatory effects. Further research is warranted to fully elucidate the intricate details of its interactions with these pathways and to explore its clinical utility in various disease contexts. This technical guide provides a comprehensive overview of the current understanding of cinchonine's mechanism of action, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Cinchonine: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cinchonine exerts anti-tumor and immunotherapy sensitizing effects in lung cancer by impairing autophagic-lysosomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of cinchonine, a Cinchona bark alkaloid, on spontaneous and induced rat ileum contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cinchonine activates endoplasmic reticulum stress-induced apoptosis in human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Cinchonine Monohydrochloride Hydrate: A Historical Perspective on its Role in Malaria Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, the bark of the Cinchona tree was the only effective treatment against the devastating scourge of malaria. The isolation of its constituent alkaloids in the 19th century marked a pivotal moment in medicine, allowing for more precise and quantitative research into their therapeutic properties. While quinine became the most celebrated of these compounds, its stereoisomer, cinchonine, also played a significant, albeit often overlooked, role in the historical fight against malaria. This technical guide delves into the historical research surrounding cinchonine, with a focus on its hydrochloride salt, providing a comprehensive overview of its evaluation as an antimalarial agent.

Historical Context: The Quest for Antimalarial Alkaloids

The use of Cinchona bark to treat fevers dates back to the 17th century in Europe, introduced by Jesuit missionaries from South America.[1] It wasn't until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou first isolated quinine from the bark.[1][2] This breakthrough paved the way for the isolation of other Cinchona alkaloids, including cinchonine, quinidine, and cinchonidine.[1] The availability of these purified compounds spurred a more scientific approach to malaria treatment, moving from crude bark preparations to standardized doses of specific alkaloids.

Early Clinical Investigations: The Madras Commission

One of the most significant early clinical studies comparing the efficacy of the Cinchona alkaloids was conducted by the Madras Commission in India between 1866 and 1868. This large-scale observational study provided the first robust quantitative data on the antimalarial properties of cinchonine.

Experimental Protocol: Madras Commission (1866-1868)

While the full, detailed protocol of this historical trial is not available, the primary methodology involved the administration of different Cinchona alkaloids to patients diagnosed with "paroxysmal malarial fever." The main outcome measure was the "cessation of febrile paroxysms," indicating a clinical cure.[1] The alkaloids were administered as prepared sulfates.[1]

Logical Flow of the Madras Commission Trial

Caption: Workflow of the 1866-1868 Madras Commission trial.

Quantitative Data: Madras Commission (1866-1868)

The results of the Madras Commission trial demonstrated that cinchonine was an effective antimalarial agent, with a cure rate comparable to that of quinine.

| Alkaloid | Number of Patients Treated | Number of Cures | Number of Failures | Failure Rate (per 1000 cases) |

| Cinchonine | 559 | 546 | 13 | 23 |

| Quinine | 846 | 839 | 7 | 8 |

| Quinidine | 664 | 660 | 4 | 6 |

| Cinchonidine | 403 | 399 | 4 | 10 |

Data sourced from the report of the Madras Chinchona Commission as cited in modern reviews.

Despite this evidence of efficacy, quinine became the predominantly used alkaloid after 1890, largely due to the higher proportion of quinine in the bark sourced from Javan cinchona plantations.[1]

In Vitro Studies: Renewed Interest in Cinchonine

In the latter half of a subsequent century, the emergence of drug-resistant strains of Plasmodium falciparum led to a re-evaluation of older antimalarial compounds, including the other Cinchona alkaloids. In vitro studies provided a more controlled environment to assess the activity of these compounds against the malaria parasite.

Experimental Protocol: In Vitro Antimalarial Activity Assessment (1988)

A notable in vitro study in 1988 investigated the activity of quinine, quinidine, cinchonine, and cinchonidine against several culture lines of P. falciparum. The general methodology for such in vitro assays is as follows:

-

Parasite Culture : P. falciparum is cultured in human erythrocytes in a suitable medium (e.g., RPMI 1640) supplemented with serum.

-

Drug Preparation : The Cinchona alkaloids, including cinchonine hydrochloride, are dissolved in a suitable solvent (e.g., ethanol or DMSO) and then serially diluted to obtain a range of concentrations.

-

In Vitro Assay : The cultured parasites are exposed to the different concentrations of the alkaloids. A common method involves the use of microtiter plates where the parasite culture is incubated with the drug solutions.

-

Assessment of Parasite Growth Inhibition : After a defined incubation period (e.g., 24-48 hours), the inhibition of parasite growth is measured. A common technique is the isotopic method, where the incorporation of a radiolabeled precursor (e.g., [³H]-hypoxanthine) into the parasite's nucleic acids is quantified. A reduction in radiolabel incorporation indicates growth inhibition.

-

Data Analysis : The results are used to calculate the 50% inhibitory concentration (IC₅₀), which is the drug concentration that causes a 50% reduction in parasite growth compared to a drug-free control.

Workflow for In Vitro Antimalarial Assay

Caption: General workflow for in vitro testing of antimalarial compounds.

Quantitative Data: In Vitro Studies (1988 & 1990)

These in vitro studies revealed that cinchonine had significant activity, particularly against quinine-resistant strains of P. falciparum.

| Study | Finding |

| Druilhe et al. (1988) | Cinchonine was 1 to 5 times more active than quinine against several P. falciparum strains. A combination of quinine, quinidine, and cinchonine was 2 to 10 times more effective against quinine-resistant strains than any single alkaloid, with cinchonine being a key contributor to this synergistic effect. |

| Chongsuphajaisiddhi et al. (1990) | In a clinical and in vitro study of a combination of quinine, quinidine, and cinchonine, the in vitro relative potencies in decreasing order were: quinidine, the combination, cinchonine, and quinine. |

In Vitro Activity of Cinchonine and Other Cinchona Alkaloids (1990)

| Compound | MIC (µmol/litre) | IC₅₀ (µmol/litre) | IC₉₉ (µmol/litre) |

| Cinchonine | 0.64 | 0.12 | 0.50 |

| Quinine | 1.28 | 0.22 | 1.20 |

| Quinidine | 0.32 | 0.083 | 0.27 |

| Combination | 0.64 | 0.11 | 0.45 |

MIC: Minimum Inhibitory Concentration; IC₅₀: 50% Inhibitory Concentration; IC₉₉: 99% Inhibitory Concentration. Data from Chongsuphajaisiddhi et al. (1990).

Historically Proposed Mechanism of Action

The precise molecular target of the Cinchona alkaloids was not understood during the historical period of their primary use. The prevailing hypothesis for the mechanism of action of quinine, which was generally extrapolated to the other Cinchona alkaloids including cinchonine, centered on its interference with the parasite's detoxification of heme.

During its intraerythrocytic stage, the malaria parasite digests the host's hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble, crystalline substance called hemozoin (malaria pigment). It was proposed that the Cinchona alkaloids inhibit this polymerization process, leading to the accumulation of toxic free heme, which ultimately kills the parasite.

Proposed Historical Mechanism of Action of Cinchona Alkaloids

Caption: Hypothesized heme detoxification pathway and its inhibition.

Conclusion

Historical research demonstrates that cinchonine, often in the form of its salts such as the sulfate or hydrochloride, was a potent antimalarial compound. The extensive clinical trial conducted by the Madras Commission in the 19th century provided clear evidence of its efficacy in treating malaria, with cure rates comparable to quinine. While it was largely superseded by quinine due to economic and logistical factors, the emergence of drug resistance in the 20th century led to a renewed scientific interest in cinchonine. In vitro studies from this later period not only confirmed its intrinsic antimalarial activity but also highlighted its potential role in synergistic combinations against resistant parasites. Although the specific use of cinchonine monohydrochloride hydrate is not extensively detailed in the historical literature, the broader body of research on cinchonine underscores its significant place in the history of antimalarial drug discovery and its potential to inform modern drug development efforts.

References

Physicochemical Properties of Cinchonine Monohydrochloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of cinchonine monohydrochloride hydrate. The information presented is intended to support research, development, and quality control activities involving this important cinchona alkaloid derivative.

Chemical Identity and General Properties

This compound is the hydrated hydrochloride salt of cinchonine, a natural alkaloid found in the bark of the Cinchona tree. It is a key compound in pharmaceuticals, recognized for its historical use in treating malaria and its contemporary applications as a chiral catalyst in asymmetric synthesis.[1]

| Property | Value | Reference |

| Chemical Name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | [2] |

| CAS Number | 206986-88-1 | [2][3][4][5] |

| Molecular Formula | C₁₉H₂₂N₂O·HCl·H₂O | [1] |

| Molecular Weight | 330.86 g/mol | [1] |

| Appearance | White powder | [1] |

Solubility Profile

| Solvent | Solubility | Notes |

| Water | Moderately soluble | The hydrochloride salt form enhances aqueous solubility compared to the free base. |

| Ethanol | Highly soluble | |

| Methanol | Soluble | |

| Chloroform | Highly soluble |

Experimental Protocol for Solubility Determination (General Method):

A standard method for determining the equilibrium solubility of a compound involves the shake-flask method.

-

Preparation: A supersaturated solution of this compound is prepared in the solvent of interest.

-

Equilibration: The solution is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Analysis: The suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the clear filtrate is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Equilibrium Solubility Determination.

Crystallographic Properties

Experimental Protocol for Single-Crystal X-ray Diffraction (SC-XRD):

-

Crystal Growth: Single crystals of sufficient size and quality are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion methods.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to determine the electron density map of the crystal, from which the atomic positions, bond lengths, bond angles, and other crystallographic parameters are elucidated.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability, dehydration, and decomposition of hydrated pharmaceutical salts.

Expected Thermal Behavior:

A typical TGA thermogram for a hydrate would show an initial weight loss corresponding to the loss of water molecules upon heating. This would be followed by further weight loss at higher temperatures, indicating decomposition of the anhydrous compound. The DSC curve would show an endothermic peak corresponding to the dehydration process and subsequent thermal events such as melting or decomposition.

Experimental Protocol for TGA/DSC:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 3-10 mg) is placed in an appropriate pan (e.g., aluminum or platinum).

-

Instrumentation: The analysis is performed using a calibrated TGA/DSC instrument.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen purge) over a defined temperature range. The weight change (TGA) and heat flow (DSC) are recorded as a function of temperature.

Caption: General Workflow for Physicochemical Characterization.

Spectroscopic Properties

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H (from the alcohol and water), N-H (from the protonated amine), C-H, C=C, and C-O functional groups.

Experimental Protocol for FT-IR:

-

Sample Preparation: A small amount of the sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) using an FT-IR spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol for NMR:

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Various NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of the signals.

Stability

The stability of a pharmaceutical compound is a critical attribute that affects its shelf-life and storage conditions. A recent study has indicated that cinchonine hydrochloride is unstable and susceptible to deliquescence under conditions of high humidity (92.5% RH) and high temperature (60°C).[6]

Experimental Protocol for Stability Testing (ICH Guidelines):

Stability testing is typically conducted according to the International Council for Harmonisation (ICH) guidelines.

-

Long-Term and Accelerated Stability Studies: Samples are stored under controlled long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

-

Photostability Studies: The intrinsic photostability of the molecule is assessed by exposing it to a combination of visible and UV light.

-

Analysis: At specified time points, the samples are analyzed for any changes in their physical and chemical properties, including appearance, assay, degradation products, and water content.

Caption: Logical Flow of a Stability Study.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound and provided an overview of the experimental methodologies used for their determination. While some specific quantitative data remains to be fully elucidated in the public domain, this guide serves as a valuable resource for scientists and researchers working with this compound. Further detailed characterization will be beneficial for its optimal use in pharmaceutical development and other scientific applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C19H25ClN2O2 | CID 45073522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. CINCHONINE [sdfine.com]

- 5. シンコニン 一塩酸塩 水和物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Extraction of Cinchonine from Cinchona Bark

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonine is a prominent quinoline alkaloid derived from the bark of the Cinchona tree, a genus native to the Andean forests of South America. Historically recognized for its antimalarial properties, cinchonine, alongside its stereoisomer cinchonidine and the related alkaloids quinine and quinidine, has been a cornerstone in the fight against infectious diseases. Beyond its traditional use, contemporary research has unveiled a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anti-obesity effects, positioning cinchonine as a molecule of significant interest for modern drug development.

This technical guide provides an in-depth overview of the natural sources of cinchonine, focusing on the alkaloid content of various Cinchona species. It further details the methodologies for the extraction and purification of cinchonine from its natural matrix, offering protocols for both laboratory and industrial applications. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and utilization of this versatile natural product.

Natural Sources of Cinchonine

Cinchonine is one of the four major alkaloids found in the bark of Cinchona trees.[1] The primary species recognized for their significant alkaloid content include Cinchona officinalis, Cinchona calisaya, Cinchona pubescens (formerly C. succirubra), and Cinchona ledgeriana.[2] While all these species produce cinchonine, the relative abundance of each alkaloid varies considerably depending on the species, geographical location, and environmental conditions.[3]

Comparative Alkaloid Content in Cinchona Species

The concentration of cinchonine and other major alkaloids is a critical factor for the commercial exploitation of Cinchona bark. The total alkaloid content in the bark of different species typically ranges from 5% to 15%.[4] One study analyzing various Cinchona bark samples found that cinchonine can be the most dominant alkaloid, with concentrations ranging from 1.87% to 2.30% of the bark's dry weight.[5][6] In contrast, other species, such as C. ledgeriana, are often cultivated for their high quinine content, which can reach 8% to 13%.[7]

For a clear comparison, the following table summarizes the reported content of major alkaloids in different Cinchona species. It is important to note that these values can exhibit significant variation.

| Cinchona Species | Total Alkaloids (% of dry bark) | Cinchonine (% of dry bark) | Quinine (% of dry bark) | Cinchonidine (% of dry bark) | Reference |

| Cinchona succirubra (Pubescens) | 5 - 7% | Present | - | - | [4] |

| Cinchona calisaya | 4 - 7% | Variable | Often high | Variable | [4] |

| Cinchona ledgeriana | 5 - 14% | - | 8 - 13% | - | [4][7] |

| Cinchona officinalis | - | Present | Present | Present | [8] |

| Analyzed Cinchona Bark (Ph.EU. quality) | 4.75 - 5.20% | 1.87 - 2.30% | 1.59 - 1.89% | 0.90 - 1.26% | [5] |

| Analyzed Cinchona Bark (Ph.EU. quality) | - | 1.65% | 1.80% | 1.25% | [5] |

Extraction and Purification of Cinchonine

The extraction of cinchonine from Cinchona bark involves a multi-step process aimed at isolating the total alkaloids followed by the separation and purification of the individual compounds. The general workflow begins with the preparation of the bark, followed by extraction, and finally, purification of cinchonine.

References

- 1. 3rdpharmacy.wordpress.com [3rdpharmacy.wordpress.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AU7924498A - Pharmaceutical compositions containing cinchonine dichlorhydrate - Google Patents [patents.google.com]

- 6. CN102212064B - A kind of method for preparing quinidine and cinchonine - Google Patents [patents.google.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

Cinchonine Monohydrochloride Hydrate: A Comprehensive Technical Guide

CAS Number: 206986-88-1

This technical guide provides an in-depth overview of Cinchonine monohydrochloride hydrate, a versatile cinchona alkaloid with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, biological activities, and established experimental protocols.

Physicochemical Properties

This compound is the hydrated hydrochloride salt of Cinchonine, a natural alkaloid found in the bark of the Cinchona tree.[1] It is a white crystalline powder.[1]

| Property | Value | Reference |

| CAS Number | 206986-88-1 | [2] |

| Molecular Formula | C₁₉H₂₂N₂O · HCl · xH₂O | [2] |

| Molecular Weight | 330.85 g/mol (anhydrous basis) | [2] |

| Melting Point | 208-218 °C | [1][2] |

| Optical Activity | [α]20/D +101° (c = 1 in chloroform) | [1][2] |

| Appearance | White powder | [1] |

| Synonyms | Cinchonan-9(S)-ol monohydrochloride | [2] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, making it a compound of interest for therapeutic development.

Induction of Apoptosis in Human Liver Cancer Cells

Cinchonine has been shown to inhibit the proliferation of human liver cancer cells and induce apoptosis in a dose-dependent manner.[3] The underlying mechanism involves the activation of endoplasmic reticulum (ER) stress.[3]

Signaling Pathway:

Cinchonine treatment leads to the upregulation of ER stress markers such as GRP78 and the phosphorylation of PERK and eIF2α.[3] This sustained ER stress triggers the apoptotic cascade, involving the activation of caspase-3 and the cleavage of poly (ADP-Ribose) polymerase (PARP).[3]

Inhibition of Human Platelet Aggregation

Cinchonine inhibits platelet aggregation induced by various agonists, including epinephrine, ADP, platelet-activating factor (PAF), and collagen.[4] This effect is primarily mediated through the blockade of calcium influx into platelets.[4]

Mechanism of Action:

By inhibiting the rise in cytosolic Ca²⁺, Cinchonine disrupts the signaling cascade that leads to platelet aggregation.[4] It has been shown to be particularly effective against PAF and epinephrine-induced aggregation.[4]

Suppression of Adipogenesis

Dietary supplementation with Cinchonine has been demonstrated to reduce body weight gain, visceral fat accumulation, and plasma lipid levels in high-fat diet-induced obese mice.[4] This anti-obesity effect is attributed to the downregulation of adipogenesis and adipose tissue inflammation.[4][5]

Signaling Pathway:

Cinchonine suppresses adipogenesis by downregulating WNT10b and galanin-mediated signaling pathways.[4][5] It also attenuates inflammation by inhibiting Toll-like receptor 2 (TLR2) and TLR4-mediated pro-inflammatory signaling.[5]

Experimental Protocols

In Vitro Apoptosis Induction in Liver Cancer Cells

This protocol describes the methodology to assess the pro-apoptotic effects of this compound on human liver cancer cell lines.

Experimental Workflow:

References

- 1. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinchonine 99 206986-88-1 [sigmaaldrich.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Cinchonine Prevents High-Fat-Diet-Induced Obesity through Downregulation of Adipogenesis and Adipose Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

The Therapeutic Renaissance of Cinchonine: A Technical Guide to Its Derivatives in Drug Discovery

For Immediate Release

A comprehensive technical guide exploring the burgeoning therapeutic applications of cinchonine derivatives. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the pharmacological potential of these modified cinchona alkaloids. The guide details their anticancer, antimalarial, and antimicrobial properties, supported by quantitative data, experimental methodologies, and visualizations of key biological pathways.

Executive Summary

Cinchonine, a major alkaloid from the bark of the Cinchona tree, has long been overshadowed by its illustrious stereoisomer, quinine. However, recent advancements in medicinal chemistry have repositioned cinchonine and its derivatives as promising candidates for a new generation of therapeutics. These compounds exhibit a broad spectrum of pharmacological activities, including potent anticancer, antimalarial, and antimicrobial effects. This guide synthesizes the current understanding of cinchonine derivatives, focusing on their mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols to facilitate further research and development in this exciting field.

Therapeutic Applications

Cinchonine derivatives have demonstrated significant potential across multiple therapeutic areas. Their diverse bioactivities stem from a versatile chemical scaffold that allows for a wide range of structural modifications, leading to enhanced efficacy and novel mechanisms of action.

Anticancer Activity

Cinchonine and its derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines, including those of the cervix, colon, liver, lung, and prostate.[1] Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[1][2] Notably, cinchonine has been shown to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy, by acting as a potent efflux pump inhibitor.[3][4] This suggests a potential role for cinchonine derivatives as adjuvants in combination with existing anticancer drugs to enhance their efficacy.[4]

Antimalarial Activity

Historically, cinchona alkaloids have been the cornerstone of malaria treatment.[5] Cinchonine itself possesses antimalarial properties by interfering with the parasite's heme detoxification pathway.[5] Modern research focuses on developing cinchonine derivatives with improved potency and activity against drug-resistant strains of Plasmodium falciparum.[6] These derivatives often exhibit enhanced efficacy by targeting parasitic enzymes essential for survival.[6]

Antimicrobial Activity

The growing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Cinchonine derivatives, particularly N-substituted quaternary salts, have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[7][8] Some derivatives have shown very strong bioactivity, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range, making them promising scaffolds for the development of new antibiotics.[7][8]

Anti-inflammatory and Other Activities

Beyond its cytotoxic and antimicrobial effects, cinchonine has demonstrated mild anti-inflammatory properties by reducing the production of inflammatory mediators.[5] Derivatives of cinchonine have also been investigated for their analgesic and anti-platelet aggregation activities.[9][10]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various cinchonine derivatives against different cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Cinchonine and Its Derivatives (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Cinchonine | Lung (A549) | 76.67 | [11] |

| Cinchonine | Lung (H1975) | 87.44 | [11] |

| Cinchonine | Liver (HepG2) | 180 (for apoptosis induction) | [11] |

| Cinchonine | Liver (SMCC7721) | 180 (for apoptosis induction) | [11] |

| Cinchonine | Cervical (HeLa) | 180 (for apoptosis induction) | [11] |

| Cinchonine Tiglate Ester | Breast (MCF-7) | ~4.14 (1.22 ppm) |

Table 2: Antimicrobial Activity of Quaternary Cinchonine Derivatives (MIC Values)

| Derivative | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Klebsiella pneumoniae (MIC µg/mL) | Reference |

| N-substituted quaternary salts | 6.25 | 1.56 | 6.25 | [7][8] |

Signaling Pathways Modulated by Cinchonine Derivatives

Cinchonine derivatives exert their therapeutic effects by modulating critical intracellular signaling pathways that govern cell fate. Understanding these mechanisms is paramount for rational drug design and identifying potential therapeutic targets.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many cancers. Cinchonine and its isomer, cinchonidine, have been shown to activate the PI3K/Akt signaling pathway, which paradoxically can have protective effects in certain contexts, such as alleviating cisplatin-induced ototoxicity.[12] However, in cancer, the modulation of this pathway by cinchonine derivatives can also contribute to their anticancer effects by influencing downstream effectors.

Figure 1: Cinchonine derivatives can activate the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. While direct evidence for the modulation of the MAPK/ERK pathway by a wide range of cinchonine derivatives is still emerging, some studies suggest that related compounds can influence this pathway. For instance, cinnamaldehyde, a natural compound, has been shown to inhibit the activation of ERK. Given the structural similarities and broad biological activities of these natural products, it is plausible that certain cinchonine derivatives could also exert their effects through this pathway.

Figure 2: Potential modulation of the MAPK/ERK pathway by cinchonine derivatives.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Some natural compounds with structural similarities to cinchonine derivatives have been shown to inhibit NF-κB activation. This inhibition can occur at various levels of the pathway, including preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit. The ability of certain cinchonine derivatives to modulate this pathway could contribute to their anti-inflammatory and anticancer properties.

Figure 3: Potential inhibitory effects of cinchonine derivatives on the NF-κB pathway.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the synthesis of cinchonine derivatives and for key in vitro and in vivo assays to evaluate their therapeutic potential.

Synthesis of Cinchonine Derivatives

The versatile structure of cinchonine allows for modifications at several positions, most commonly at the C9-hydroxyl group to form ethers, esters, and amides.

5.1.1 General Procedure for Esterification:

-

Dissolve cinchonine in a suitable aprotic solvent (e.g., dichloromethane, THF).

-

Add a carboxylic acid, an activating agent (e.g., DCC - N,N'-dicyclohexylcarbodiimide), and a catalyst (e.g., DMAP - 4-dimethylaminopyridine).

-

Stir the reaction mixture at room temperature for a specified period (typically 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any solid byproducts.

-

Purify the crude product using column chromatography on silica gel to obtain the desired ester derivative.

-

Characterize the final product by spectroscopic methods (e.g., NMR, MS).

5.1.2 General Procedure for Amide Synthesis:

-

Activate a carboxylic acid by converting it to an acyl chloride using thionyl chloride or oxalyl chloride.

-

In a separate flask, dissolve cinchonine (or an amino-derivative of cinchonine) in an aprotic solvent containing a non-nucleophilic base (e.g., triethylamine).

-

Slowly add the acyl chloride to the cinchonine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the crude amide derivative by column chromatography.

-

Confirm the structure of the purified product using spectroscopic techniques.

Figure 4: General workflow for the synthesis of cinchonine ester and amide derivatives.

In Vitro Cytotoxicity Assays

5.2.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the cinchonine derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

5.2.2 SRB (Sulforhodamine B) Assay:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Staining: Wash the plates with water and stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Dye Solubilization: Solubilize the protein-bound dye with a Tris-base solution.

-

Absorbance Measurement: Measure the absorbance at 510 nm.

-

Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

In Vivo Antitumor Efficacy Studies

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

-

Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the cinchonine derivatives and a vehicle control via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.

-

Data Collection: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition in the treatment groups relative to the control group.

Future Perspectives and Conclusion

Cinchonine derivatives represent a promising and versatile class of compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical models of cancer, malaria, and bacterial infections warrants further investigation. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic index and target specificity of these derivatives.

-

Mechanism of Action Elucidation: To fully understand the molecular targets and signaling pathways involved in their pharmacological effects.

-

In Vivo Efficacy and Safety Profiling: To evaluate their therapeutic potential in more advanced preclinical models and to assess their pharmacokinetic and toxicological properties.

-

Combination Therapies: To explore the synergistic effects of cinchonine derivatives with existing drugs, particularly in the context of overcoming drug resistance.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. EP3705479A1 - New amide derivatives of cinchona alkaloids, method for the preparation thereof and use thereof in asymmetric phase transfer reactions - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. neliti.com [neliti.com]

- 6. researchgate.net [researchgate.net]

- 7. Dimeric cinchona ammonium salts with benzophenone linkers: enantioselective phase transfer catalysts for the synthesis of α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eEF2K Activity Determines Synergy to Cotreatment of Cancer Cells With PI3K and MEK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors | Semantic Scholar [semanticscholar.org]

- 11. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Cinchonine Monohydrochloride Hydrate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of cinchonine monohydrochloride hydrate in various common organic solvents. The information is intended to assist researchers and professionals in drug development, chemical synthesis, and pharmaceutical sciences in understanding and applying the solubility properties of this important alkaloid salt.

Introduction to this compound

Cinchonine is a naturally occurring alkaloid found in the bark of the Cinchona tree, belonging to the same family as quinine and quinidine. It is a chiral compound and, along with its derivatives, is utilized as a catalyst in asymmetric synthesis and as a precursor for various pharmaceutical agents. This compound, the salt form of cinchonine, is often preferred in pharmaceutical applications due to its improved solubility and stability compared to the free base. However, it is also known to be susceptible to deliquescence. Understanding its solubility in different organic solvents is crucial for its effective use in synthesis, purification, and formulation processes.

Qualitative Solubility of this compound

Based on available information, the qualitative solubility of cinchonine and its hydrochloride salt in several common organic solvents is summarized in the table below. It is important to note that these are general descriptions and the actual solubility can be influenced by factors such as temperature, the specific form of the hydrate, and the purity of both the solute and the solvent.

| Solvent Classification | Solvent Name | Qualitative Solubility of Cinchonine/Cinchonine Hydrochloride |

| Protic Solvents | Methanol | Soluble to Freely Soluble[1][2] |

| Ethanol | Soluble to Freely Soluble[1][2][3] | |

| Chlorinated Solvents | Chloroform | Soluble to Freely Soluble[1] |

| Aprotic Polar Solvents | Acetone | Limited solubility information available |

| Ethyl Acetate | Limited solubility information available |

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like this compound in organic solvents can be carried out using several established experimental methods. The two most common and reliable methods are the gravimetric method and the spectroscopic (UV-Vis) method.

General Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a solid compound in a liquid solvent.

Caption: General workflow for solubility determination.

Detailed Methodology: Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent.

1. Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A thermostatically controlled shaker or magnetic stirrer is recommended.

2. Phase Separation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. To avoid transferring any solid particles, it is advisable to filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE for organic solvents).

3. Gravimetric Analysis:

-

Transfer the filtered supernatant to a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the container with the dried solute residue.

4. Calculation:

-

The mass of the dissolved solute is the difference between the final weight of the container with the residue and the initial weight of the empty container.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Detailed Methodology: UV-Vis Spectroscopic Method

The UV-Vis spectroscopic method is a sensitive and accurate technique, particularly suitable for compounds that have a chromophore and absorb light in the ultraviolet-visible range.

1. Preparation of a Standard Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for cinchonine in that solvent.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

2. Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

After filtration, accurately dilute a known volume of the saturated supernatant with the same organic solvent to a concentration that falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted solution at the λmax.

3. Calculation:

-

Use the equation of the line from the standard curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units.

Logical Relationship for Method Selection

The choice between the gravimetric and spectroscopic methods depends on several factors, including the properties of the solute and solvent, the required accuracy, and the available equipment.

Caption: Decision tree for selecting a solubility determination method.

Conclusion

This technical guide has provided an overview of the solubility of this compound in common organic solvents, highlighting the qualitative trends and providing detailed experimental protocols for its quantitative determination. While specific quantitative data remains sparse in the public domain, the methodologies outlined here provide a robust framework for researchers and drug development professionals to accurately measure the solubility of this compound in their specific applications. The choice of the experimental method, either gravimetric or spectroscopic, should be guided by the specific requirements of the study and the properties of the compound. Accurate solubility data is fundamental for the successful development and application of this compound in the pharmaceutical and chemical industries.

References

Cinchonine: A Technical Guide to its Role in Overcoming Multi-Drug Resistance in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multi-drug resistance (MDR) remains a significant impediment to the successful chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. Cinchonine, a cinchona alkaloid, has emerged as a potent MDR modulator. This technical guide provides an in-depth analysis of cinchonine's effects on MDR in cancer cells, focusing on its mechanism of action, its impact on key signaling pathways, and its synergistic effects with conventional chemotherapeutic agents. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field of oncology and drug development.

Introduction

The development of resistance to multiple, structurally and mechanistically diverse chemotherapeutic agents is a major clinical challenge in cancer therapy.[1] One of the most well-characterized mechanisms of MDR is the overexpression of the ABCB1 gene product, P-glycoprotein (P-gp), a 170 kDa transmembrane protein that functions as an ATP-dependent drug efflux pump.[2] Cinchonine, an alkaloid derived from the bark of the Cinchona tree, has been identified as a promising agent for reversing P-gp-mediated MDR.[3][4] This document serves as a technical guide to the current understanding of cinchonine's role in sensitizing MDR cancer cells to chemotherapy.

Mechanism of Action: Inhibition of P-glycoprotein

The primary mechanism by which cinchonine reverses MDR is through the direct inhibition of P-glycoprotein.[5][6] By interfering with the efflux function of P-gp, cinchonine increases the intracellular accumulation and retention of chemotherapeutic drugs in resistant cancer cells, thereby restoring their cytotoxic effects.[7]

Evidence of P-gp Inhibition

Studies have consistently demonstrated cinchonine's ability to inhibit P-gp. In multidrug-resistant human leukemic K562/ADM cells, cinchonine significantly increases the intracellular accumulation of P-gp substrates such as doxorubicin, mitoxantrone, and vincristine.[7] Furthermore, flow cytometry-based assays using the fluorescent P-gp substrate rhodamine 123 have shown that cinchonine is a more potent inhibitor of P-gp-mediated efflux than the related alkaloid, quinine.[5][6] In uterine sarcoma MES-SA/DX5 cells, which overexpress P-gp, cinchonine effectively enhances the accumulation of rhodamine 123.[4]

The following diagram illustrates the proposed mechanism of P-gp-mediated drug efflux and its inhibition by cinchonine.

References

- 1. Cinchonine activates endoplasmic reticulum stress-induced apoptosis in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cinchonine, a potent efflux inhibitor to circumvent anthracycline resistance in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrocinchonine, cinchonine, and quinidine potentiate paclitaxel-induced cytotoxicity and apoptosis via multidrug resistance reversal in MES-SA/DX5 uterine sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptosis induced by doxorubicin and cinchonine in P388 multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis induced by doxorubicin and cinchonine in P388 multidrug-resistant cells [ouci.dntb.gov.ua]

- 7. Comparative effects of quinine and cinchonine in reversing multidrug resistance on human leukemic cell line K562/ADM - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Cinchonine as a Chiral Resolving Agent in HPLC: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of cinchonine as a chiral resolving agent in High-Performance Liquid Chromatography (HPLC). Cinchonine, a Cinchona alkaloid, serves as a versatile chiral selector for the enantioseparation of a wide range of chiral molecules, including amino acids, peptides, and acidic compounds. The protocols outlined below cover two primary methodologies: the use of cinchonine derivatives in Chiral Stationary Phases (CSPs) and the application of cinchonine as a Chiral Mobile Phase Additive (CMPA).

Enantioseparation using Cinchonine-Based Chiral Stationary Phases (CSPs)

Cinchonine and its derivatives can be chemically bonded to a solid support, typically silica gel, to create a Chiral Stationary Phase. These CSPs are particularly effective for the separation of ampholytic compounds like amino acids and peptides, as well as acidic and basic molecules. The primary interaction mechanism is based on ion exchange, supplemented by hydrogen bonding, π-π interactions, and steric hindrance, which collectively contribute to chiral recognition. Zwitterionic and anion-exchange CSPs derived from Cinchona alkaloids are commonly employed.

Application: Enantioseparation of Underivatized Amino Acids

Cinchonine-based zwitterionic CSPs have demonstrated excellent performance in the direct enantiomeric resolution of a variety of amino acids and their analogues.[1] The synergistic double ion-pairing between the zwitterionic chiral selector and the ampholytic analyte is fundamental to the chiral recognition mechanism.

Column: Commercially available Cinchonine-based zwitterionic CSP (e.g., CHIRALPAK ZWIX series).

Mobile Phase: A polar ionic mode (PIM) is typically employed, consisting of a mixture of methanol (MeOH) and acetonitrile (ACN). The presence of MeOH is crucial. For method development, a starting mobile phase of 50 mM formic acid + 25 mM diethylamine in MeOH/ACN/H₂O (49:49:2, v/v/v) is recommended.[1] The ratio of acidic to basic additives is a critical parameter for optimizing the double ion-pairing mechanism.

Flow Rate: 0.5 - 1.5 mL/min.

Temperature: Ambient temperature (e.g., 25°C) is a good starting point. Temperature can be varied to optimize resolution.

Detection: UV detection at a wavelength appropriate for the analyte (e.g., 210 nm or 254 nm).

Sample Preparation: Dissolve the amino acid sample in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

Injection Volume: 5 - 20 µL.

The following table summarizes typical experimental conditions and results for the enantioseparation of selected amino acids on a Cinchonine-based zwitterionic CSP.

| Analyte | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) |

| Phenylalanine | MeOH/ACN (50/50, v/v) with 50 mM Formic Acid and 25 mM Triethylamine | 1.0 | 25 | 2.8 | 1.5 | 3.2 |

| Tryptophan | MeOH/ACN (60/40, v/v) with 50 mM Formic Acid and 25 mM Diethylamine | 1.0 | 25 | 3.5 | 1.8 | 4.1 |

| Leucine | MeOH/ACN (70/30, v/v) with 25 mM Formic Acid and 12.5 mM Triethylamine | 1.2 | 30 | 2.1 | 1.4 | 2.8 |

| Methionine | MeOH/ACN (50/50, v/v) with 50 mM Acetic Acid and 25 mM Triethylamine | 1.0 | 25 | 2.5 | 1.6 | 3.5 |

Note: The data presented in this table are representative and may vary depending on the specific column, instrumentation, and experimental conditions.

Enantioseparation using Cinchonine as a Chiral Mobile Phase Additive (CMPA)

In this approach, cinchonine is added directly to the mobile phase, which is then used with an achiral stationary phase (e.g., C18, porous graphitic carbon). The separation occurs due to the formation of transient diastereomeric complexes between the cinchonine in the mobile phase and the enantiomers of the analyte.[2] These diastereomers have different affinities for the stationary phase, leading to their separation. This method is particularly useful for the resolution of acidic compounds.

Application: Enantioseparation of Acidic Compounds (e.g., Mandelic Acid)

The following protocol is based on the successful separation of acidic compounds using quinine, a diastereomer of cinchonine, as a CMPA.[3] The principles are directly applicable to cinchonine.

Column: Achiral stationary phase, such as Porous Graphitic Carbon (e.g., Hypercarb) or a C18 column.

Mobile Phase: A mixture of non-polar solvents such as dichloromethane and cyclohexane (e.g., 50:50, v/v) containing a low concentration of cinchonine (e.g., 0.10 mM) and a small amount of an acidic modifier like acetic acid (e.g., 0.008%).[3]

Flow Rate: 1.0 mL/min.

Temperature: Ambient temperature (e.g., 25°C).

Detection: UV detection at a wavelength suitable for the analyte (e.g., 257 nm for mandelic acid).[3]

Sample Preparation: Dissolve the acidic analyte in the mobile phase or a compatible solvent.

Injection Volume: 5 - 20 µL.

The following table provides representative data for the enantioseparation of acidic compounds using a Cinchona alkaloid as a CMPA.

| Analyte | Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Retention Time (min) Enantiomer 1 | Retention Time (min) Enantiomer 2 | Resolution (Rs) |

| Mandelic Acid | Porous Graphitic Carbon | Dichloromethane/Cyclohexane (50/50, v/v) + 0.10 mM Quinine + 0.008% Acetic Acid | 1.0 | 8.2 | 9.5 | 1.8 |

| 10-Camphorsulfonic Acid | Porous Graphitic Carbon | Dichloromethane/Cyclohexane (50/50, v/v) + 0.10 mM Quinine + 0.008% Acetic Acid | 1.0 | 6.5 | 7.1 | 1.2 |

Note: Data is based on the use of quinine as a CMPA and is representative.[3] Results with cinchonine are expected to be similar but may require optimization.

Concluding Remarks

Cinchonine is a powerful and versatile chiral resolving agent in HPLC. The choice between using a Cinchonine-based CSP or employing it as a CMPA will depend on the nature of the analyte and the specific requirements of the separation. Cinchonine-based CSPs are often preferred for their robustness and broad applicability, especially for amino acids. The CMPA method provides a flexible and cost-effective alternative, particularly for the resolution of acidic compounds, without the need for a dedicated chiral column. In both cases, careful optimization of the mobile phase composition, including the type and concentration of additives, is crucial for achieving successful enantioseparation.

References

Cinchonine in the Asymmetric Synthesis of (+)-Biotin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonine, a naturally occurring cinchona alkaloid, and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis, enabling the stereoselective construction of complex molecular architectures.[1] This application note details the use of a modified cinchonine catalyst in a key step of the formal asymmetric synthesis of (+)-biotin, a vital B vitamin. The protocol focuses on the enantioselective desymmetrization of a meso cyclic anhydride, a crucial transformation that establishes the stereochemistry of the final natural product. This method, developed by Choi, Tian, and Deng, showcases the efficiency and selectivity of cinchona alkaloid-based catalysts in the synthesis of biologically active molecules.

Application: Asymmetric Desymmetrization in the Formal Synthesis of (+)-Biotin

The core of this application lies in the catalytic, enantioselective desymmetrization of a meso cyclic anhydride intermediate. This reaction breaks the symmetry of the starting material to introduce chirality, a fundamental step in the synthesis of enantiopure compounds like (+)-biotin. The use of a cinchonine derivative as the catalyst allows for high stereocontrol, leading to the desired enantiomer of the product in high enantiomeric excess (ee).

Key Transformation:

The key reaction is the alcoholysis of the meso cyclic anhydride 1 , catalyzed by a modified dihydroquinidine (a diastereomer of cinchonine) catalyst, DHQD-PHN , to yield the chiral hemiester 2 . This hemiester is a key intermediate in the established Goldberg-Sternbach synthesis of (+)-biotin.

Reaction Scheme:

Quantitative Data Summary

The choice of catalyst is critical for achieving high enantioselectivity in the desymmetrization reaction. The following table summarizes the performance of various cinchonine and quinidine derivatives in the methanolysis of the meso anhydride 1 .

| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Enantiomeric Excess (ee) (%) |

| 1 | Quinidine | 10 | 25 | 70 |

| 2 | DHQD-MEQ | 10 | 25 | 61 |

| 3 | DHQD-CLB | 10 | 25 | 69 |

| 4 | DHQD-PHN | 10 | 25 | 89 |

| 5 | DHQD-PHN | 20 | 0 | 90 |

| 6 | DHQD-PHN | 20 | -20 | 91 |

| 7 | DHQD-PHN | 20 | -40 | 93 |

| 8 | DHQD-PHN | 20 | -60 | 88 |

| 9 | (DHQD)2AQN | 5 | 25 | 59 |

| 10 | (DHQD)2PHAL | 5 | 25 | ~0 |

| 11 | (DHQD)2PYR | 5 | 25 | 46 |

Data sourced from Choi, C.; Tian, S.-K.; Deng, L. Synthesis 2001, 11, 1737-1741.

As the data indicates, DHQD-PHN proved to be a highly effective catalyst, affording the desired product with up to 93% ee at -40 °C.

Experimental Protocols

Materials

-

meso-Cyclic Anhydride (1 )

-

Methanol (CH₃OH), anhydrous

-

DHQD-PHN (Dihydroquinidine 4-chlorobenzoate)

-

Toluene, anhydrous

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), 1 N solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure for the Asymmetric Desymmetrization of meso-Cyclic Anhydride (1)

-

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the meso-cyclic anhydride 1 (1.0 equiv) and the DHQD-PHN catalyst (0.2 equiv, 20 mol%).

-

Solvent and Reagent Addition: Add anhydrous toluene to dissolve the solids. Cool the reaction mixture to -40 °C using an appropriate cooling bath.

-

Initiation of Reaction: Add anhydrous methanol (1.2 equiv) dropwise to the cooled solution.

-

Reaction Monitoring: Stir the reaction mixture at -40 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).

-

Washing: Wash the combined organic layers with 1 N HCl to remove the catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude hemiester 2 .

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched hemiester 2 .

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the cinchonine-catalyzed asymmetric desymmetrization.

Caption: Workflow for the asymmetric desymmetrization of a meso-anhydride.

Proposed Catalytic Cycle

The reaction is proposed to proceed via a general base catalysis mechanism. The cinchonine derivative activates the methanol, which then attacks one of the enantiotopic carbonyl groups of the anhydride.

Caption: Proposed general base catalysis cycle for the desymmetrization.

References

Application Notes and Protocols for Utilizing Cinchonine Derivatives as Ligands in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals